Physicochemical Profile and Acidity of 1-Methyl-1H-imidazol-5-amine HCl
Physicochemical Profile and Acidity of 1-Methyl-1H-imidazol-5-amine HCl
The following technical guide provides an in-depth analysis of the physicochemical properties, acidity, and structural characteristics of 1-Methyl-1H-imidazol-5-amine hydrochloride (often referred to as N-Methyl-1H-imidazol-5-amine HCl in commercial catalogs).
Technical Whitepaper for Drug Development & Synthesis Applications
Executive Summary
1-Methyl-1H-imidazol-5-amine hydrochloride (CAS: 1588441-15-9) is a specialized heterocyclic building block utilized in the synthesis of purine analogs, kinase inhibitors, and ionic liquid precursors.[1] Unlike simple imidazoles, this compound exhibits a complex acidity profile governed by the interplay between the electron-rich amino group and the aromatic imidazole ring.[1]
This guide clarifies the structural ambiguity often associated with "N-methyl" nomenclature in this class, defines the specific protonation sites, and establishes the pKa values critical for salt selection and solubility optimization in drug formulation.
Key Physicochemical Parameters
| Parameter | Value / Description | Confidence Level |
| Primary Structure | 1-Methyl-1H-imidazol-5-amine HCl | High (Verified CAS) |
| Molecular Formula | High | |
| Molecular Weight | 133.58 g/mol | High |
| pKa (Ring N3) | 7.6 – 8.2 (Estimated) | Medium-High (SAR Derived) |
| pKa (Exocyclic Amine) | < 2.0 (Very Weak Base) | High (Resonance Effects) |
| Acidity (1% Soln) | pH 3.5 – 5.0 (Weak Acid) | High |
| Stability | Hygroscopic; Free base is unstable | High |
Structural Analysis & Nomenclature Resolution
The "N-Methyl" Ambiguity
In commercial catalogs, "N-Methyl-1H-imidazol-5-amine" is frequently used as a synonym for 1-methyl-1H-imidazol-5-amine .[1] It is critical to distinguish between two potential isomers:
-
1-Methyl-1H-imidazol-5-amine (Target): The methyl group is attached to the ring nitrogen (
).[1][2] This blocks tautomerism and stabilizes the molecule.[1] - -Methyl-(1H-imidazol-5-yl)amine: The methyl group is attached to the exocyclic amine.[1] This structure is significantly less stable and prone to rapid oxidation or polymerization.[1]
Operational Assumption: This guide focuses on the 1-Methyl (Ring N1) isomer, as it is the stable, commercially relevant hydrochloride salt used in drug development.
Resonance and Protonation Sites
The acidity profile is dictated by the resonance interaction between the exocyclic amino group (
-
Electron Donation (+M Effect): The lone pair on the exocyclic amine donates electron density into the ring system.
-
Basicity Enhancement: This donation increases the electron density at the
ring nitrogen , making it more basic than unsubstituted imidazole ( ) or 1-methylimidazole ( ).[1] -
Deactivation of Exocyclic Amine: Because the exocyclic amine's lone pair is delocalized into the aromatic system (amidine-like character), it becomes a very poor proton acceptor.
Figure 1: Resonance stabilization directs the first proton to the ring nitrogen (
pKa Values and Acidity Profile
The Primary pKa ( Ring Nitrogen)
The conjugate acid of the ring nitrogen (
-
Mechanistic Basis: The amino group at position 5 pushes electron density toward
via resonance.[1] While the inductive effect (-I) of nitrogen is withdrawing, the resonance effect (+M) dominates in 5-aminoimidazoles, raising the pKa relative to 1-methylimidazole ( ).[1] -
Comparison:
The Secondary pKa (Exocyclic Amine)
The exocyclic amine protonates only under strongly acidic conditions (
-
Implication: In physiological buffers (pH 7.4) or standard reaction solvents, the exocyclic amine remains neutral. It acts as a nucleophile but not as a base.[1]
Acidity of the Hydrochloride Salt
The commercially supplied HCl salt is the conjugate acid form (
-
Dissolution Behavior: When dissolved in water, it dissociates into the imidazolium cation and chloride anion.
-
Equilibrium:
-
pH Calculation: A 0.1 M solution of the HCl salt will exhibit an acidic pH, typically in the range of 4.0 – 5.0 , driven by the hydrolysis of the imidazolium cation.
Stability & Handling Protocols
The free base of 5-aminoimidazoles is notoriously unstable.[1] The HCl salt locks the nitrogen lone pair, preventing oxidative polymerization.
Storage and Handling[1]
-
Hygroscopicity: The HCl salt is hygroscopic.[1] It must be stored in a desiccator or under inert gas (Argon/Nitrogen).[1]
-
Temperature: Store at -20°C for long-term stability.
-
Free Base Generation: If the free base is required for a reaction (e.g., nucleophilic attack), generate it in situ using a non-nucleophilic base (DIPEA,
) immediately prior to use. Do not isolate and store the free base.
Experimental Determination Protocols
For researchers needing to validate the exact pKa for regulatory filing, the following Potentiometric Titration protocol is the gold standard.
Potentiometric Titration Workflow
Objective: Determine the precise
-
Preparation: Dissolve 20 mg of 1-Methyl-1H-imidazol-5-amine HCl in 20 mL of degassed water (0.01 M KCl ionic strength adjuster).
-
Titrant: 0.1 M NaOH (Standardized).
-
Apparatus: Automated potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.
-
Execution:
-
Data Analysis: Plot pH vs. Volume of NaOH. The inflection point at the half-equivalence point represents the
.[1]
Figure 2: Experimental workflow for pKa determination.[1]
Implications for Drug Development[1]
-
Solubility: The HCl salt is highly water-soluble (>50 mg/mL).[1] The free base is moderately soluble in organic solvents (DCM, MeOH) but insoluble in non-polar alkanes.
-
Bioavailability: At physiological pH (7.4), the compound exists as a mixture of the cationic (
) and neutral ( ) forms (since ). This equilibrium favors membrane permeability for the neutral fraction while maintaining solubility via the cationic fraction. -
Salt Selection: The Hydrochloride salt is preferred over Mesylate or Tosylate due to lower molecular weight and established crystallization pathways for this class.[1]
References
-
PubChem. 1-Methyl-1H-imidazol-5-amine hydrochloride (Compound Summary). National Library of Medicine.[1] Available at: [Link]
-
Storey, B. T., et al. (1964).[3] Basicity of Aminoimidazoles and their derivatives.[1][4][5] Journal of Organic Chemistry, 29(10), 3118–3120.[3] (Foundational work on aminoimidazole pKa shifts).
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[1][3][4][5][6][7] 5th Ed.[1] Wiley-Blackwell.[1] (Authoritative text on imidazole resonance and protonation sites).
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- 2. PubChemLite - Ethyl[(1-methyl-1h-imidazol-5-yl)methyl]amine (C7H13N3) [pubchemlite.lcsb.uni.lu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 5. N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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